(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid
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Overview
Description
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a pentenoic acid backbone and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Pentenoic Acid Backbone: The protected amino acid is then subjected to a series of reactions, including esterification, reduction, and elimination, to form the pentenoic acid backbone.
Final Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pentenoic acid to saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated acids, and substituted amino acids, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, modulating their activity. The presence of the Boc group influences its reactivity and interaction with biological molecules, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]glutamic acid
- 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid
Uniqueness
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid is unique due to its specific structural features, including the pentenoic acid backbone and the Boc protecting group. These features confer distinct reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
IUPAC Name |
(E,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,14)(H,12,13)/b6-5+/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXWJIRFYUGTP-XPPMVYLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C/C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452169 |
Source
|
Record name | (2E,4S)-4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-2-PENTENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142723-69-1 |
Source
|
Record name | (2E,4S)-4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-2-PENTENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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